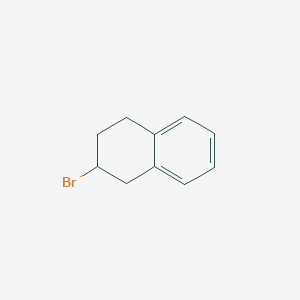

2-Bromo-1,2,3,4-tetrahydronaphthalene

Description

2-Bromo-1,2,3,4-tetrahydronaphthalene is a halogenated organic compound characterized by a tetrahydronaphthalene core with a bromine atom substituted at the 2-position of the saturated ring. This structure imparts a specific reactivity to the molecule, making it a useful precursor in a variety of chemical transformations.

| Property | Value |

| CAS Number | 54753-94-5 |

| Molecular Formula | C₁₀H₁₁Br |

| Molecular Weight | 211.1 g/mol |

| Appearance | Liquid |

This table summarizes the key identifiers and physical properties of this compound. nih.gov

The presence of the bromine atom, a good leaving group, allows for a range of nucleophilic substitution reactions. Furthermore, the tetrahydronaphthalene scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.

Brominated tetrahydronaphthalene derivatives, as a class, are of considerable interest to the scientific community. The introduction of a bromine atom onto the tetrahydronaphthalene framework can significantly influence the molecule's physical, chemical, and biological properties. ontosight.ai Research has indicated that such derivatives may exhibit a spectrum of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory effects. ontosight.ai

The position of the bromine substituent on the tetrahydronaphthalene core is crucial in determining its biological activity and reactivity. ontosight.ai This allows chemists to fine-tune the properties of the molecule for specific applications. For instance, some derivatives have been investigated for their ability to inhibit key metabolic enzymes, suggesting potential therapeutic applications. smolecule.com

Research involving this compound has primarily focused on its utility as a synthetic intermediate. Key areas of investigation include the development of efficient synthetic routes to the compound itself and its subsequent use in the construction of more complex molecular architectures.

One major research trajectory has been the exploration of its reactivity. The compound readily undergoes various chemical transformations, including:

Substitution Reactions: The bromine atom can be displaced by a variety of nucleophiles to introduce new functional groups.

Oxidation Reactions: The tetrahydronaphthalene core can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The bromine atom can be removed to yield 1,2,3,4-tetrahydronaphthalene (B1681288).

Another significant area of research has been the synthesis of this compound. Two primary methods have been reported:

| Method | Key Reagents | Yield | Selectivity | Notes |

| Direct Bromination | Br₂, solvent, catalyst | 60-80% | Moderate | Carries the risk of polybromination. |

| Reduction of Ketone Precursor | 2-bromo-3,4-dihydronaphthalen-1(2H)-one, Sodium borohydride (B1222165) | ~86% | High | Requires prior synthesis of the ketone precursor but offers mild reaction conditions and high yield. |

This table provides a comparison of the common synthetic methods for this compound.

The development of selective and high-yielding synthetic methods is crucial for making this valuable building block readily accessible for further research and development. The ongoing exploration of the chemistry of this compound and its derivatives continues to open new avenues for the synthesis of novel and potentially impactful molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMAISVTUOJFGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512360 | |

| Record name | 2-Bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54753-94-5 | |

| Record name | 2-Bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 1,2,3,4 Tetrahydronaphthalene and Its Derivatives

Direct Bromination Approaches for Tetrahydronaphthalene Scaffolds

Direct bromination of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) presents a straightforward approach to introducing a bromine substituent. However, controlling the position of bromination (regioselectivity) is a significant challenge due to the presence of both an aromatic ring and a saturated aliphatic ring. The benzylic positions (1 and 4) are particularly susceptible to radical substitution, while the aromatic ring is prone to electrophilic substitution.

Regioselective Bromination Strategies

Achieving regioselective bromination at the C-2 position of the tetralin core is not a trivial task. Standard electrophilic aromatic substitution conditions typically favor bromination of the aromatic ring. Conversely, radical conditions tend to favor the benzylic positions.

One strategy to influence regioselectivity involves the use of N-bromosuccinimide (NBS). While often used for allylic and benzylic bromination, under specific conditions, it can be employed for the bromination of other positions. For instance, the bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalene (B156819) with NBS has been shown to yield a mixture of regioisomers, including the 7-bromo derivative. However, direct and selective bromination of unsubstituted tetralin at the 2-position using this method is not well-documented.

Free-radical side-chain bromination of alkylaromatics is a well-established method. nih.gov This type of reaction is highly selective, with a strong preference for substitution at the most stable radical position, which in the case of tetralin are the benzylic carbons. youtube.comyoutube.com Therefore, direct free-radical bromination of tetralin is unlikely to yield significant amounts of 2-bromo-1,2,3,4-tetrahydronaphthalene.

| Reagent | Substrate | Position of Bromination | Reference |

| N-bromosuccinimide (NBS) | 6-methoxy-1,2,3,4-tetrahydronaphthalene | Mixture of regioisomers (e.g., 7-bromo) | |

| Bromine (Br₂) | Toluene, Ethylbenzene | Benzylic position | nih.gov |

Photolytic Bromination Techniques

Photolytic bromination, involving the use of light to initiate the reaction, typically proceeds via a free-radical mechanism. When applied to tetralin, this method generally leads to substitution at the benzylic positions (C-1 and C-4), which can form the most stable benzylic radicals. researchgate.netcardiff.ac.uk

Research has shown that the photolytic bromination of tetralin with an excess of bromine in a solvent like carbon tetrachloride (CCl₄) can result in the formation of polybrominated products, such as 1,1,4,4-tetrabromotetralin, in high yields. researchgate.net This further underscores the challenge of achieving selective monobromination at the C-2 position under photolytic conditions.

| Substrate | Conditions | Major Product | Yield | Reference |

| 1,2,3,4-tetrahydronaphthalene | Br₂ (4.5 equiv.), 150 W lamp, CCl₄ | 1,1,4,4-tetrabromotetralin | 92% | researchgate.net |

Catalyzed Bromination Methods

The use of catalysts can significantly influence the outcome of bromination reactions. Lewis acids are commonly employed to promote electrophilic aromatic substitution. For instance, iron(III) chloride (FeCl₃) has been used as a catalyst in the synthesis of functionalized tetrahydronaphthalenes, although this is in the context of forming the tetralin ring system itself rather than direct bromination. nih.gov

While catalyzed bromination of the aromatic ring of naphthalene (B1677914) derivatives is well-known, selectively catalyzing the bromination of the C-2 position of the saturated ring of tetralin is less common. Studies on the bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene have shown that the reaction can be directed to either the alicyclic or aromatic fragments depending on the conditions, suggesting that the presence of a functional group can direct the regioselectivity of bromination. researchgate.net

| Catalyst | Substrate | Reaction Type | Product | Reference |

| Iron(III) chloride (FeCl₃) | Aryl ketones | Friedel-Crafts alkylation | Tetrahydronaphthalenes | nih.gov |

Functional Group Interconversion Pathways to the Brominated Tetrahydronaphthalene Core

Due to the challenges associated with the direct regioselective bromination of tetralin at the C-2 position, multi-step synthetic routes involving functional group interconversions are often more effective. These pathways typically start with a tetralin derivative that is already functionalized at or near the desired position.

Synthesis from Oxidized Tetrahydronaphthalene Precursors

A common and effective strategy for the synthesis of this compound involves the use of an oxidized precursor, such as 1-tetralone (B52770) (1-oxo-1,2,3,4-tetrahydronaphthalene). The presence of the carbonyl group activates the adjacent α-carbon (C-2), facilitating its bromination.

The α-bromination of ketones is a well-established transformation in organic chemistry. masterorganicchemistry.comlibretexts.orgyoutube.com In the case of 1-tetralone, treatment with a brominating agent under acidic conditions leads to the formation of an enol intermediate, which then reacts with bromine to yield 2-bromo-1-tetralone (B83307). researchgate.net

The resulting 2-bromo-1-tetralone can then be converted to the target compound through a two-step reduction process. First, the carbonyl group is reduced to a hydroxyl group, yielding 2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol (B11946111). This reduction can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄). chemicalbook.com The subsequent step involves the deoxygenation of the hydroxyl group to afford this compound.

| Precursor | Reagents | Intermediate | Final Product | Reference |

| 1-Oxo-1,2,3,4-tetrahydronaphthalene | 1. Brominating agent 2. Reducing agent (e.g., NaBH₄) 3. Deoxygenation | 2-Bromo-1-oxo-1,2,3,4-tetrahydronaphthalene, 2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | This compound | researchgate.netchemicalbook.com |

Conversion from Hydroxylated Tetrahydronaphthalene Derivatives

Another viable synthetic route involves the conversion of a hydroxylated tetralin derivative. For example, a hydroxyl group at the C-1 or C-2 position can be transformed into a bromine atom.

The synthesis of 2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol from 2-bromo-3,4-dihydronaphthalen-1(2H)-one via reduction with sodium borohydride has been reported with a high yield of 86%. chemicalbook.com This hydroxylated intermediate could then potentially undergo dehydroxylation to yield the target this compound.

| Starting Material | Reagent | Product | Yield | Reference |

| 2-Bromo-3,4-dihydronaphthalen-1(2H)-one | Sodium borohydride (NaBH₄) | 2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | 86% | chemicalbook.com |

Reduction of Dihydronaphthalene Intermediates

The synthesis of tetrahydronaphthalene scaffolds can be effectively achieved through the reduction of dihydronaphthalene precursors. This transformation is a critical step for creating the saturated carbocyclic ring characteristic of the tetralin system. A common and efficient method for this reduction is catalytic hydrogenation.

In a typical procedure, a dihydronaphthalene analogue is dissolved in a suitable solvent, such as ethyl acetate (B1210297), and subjected to a hydrogen atmosphere in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. The reaction involves the addition of hydrogen across the double bond of the dihydronaphthalene ring, leading to the corresponding tetrahydronaphthalene. For instance, the conversion of a substituted dihydronaphthalene to its tetrahydronaphthalene counterpart can be accomplished by stirring the compound under a hydrogen atmosphere with 10 mol% Pd/C overnight. nih.gov This method is valued for its high efficiency and the relatively mild conditions required for the reaction to proceed to completion.

Table 1: Example of Catalytic Hydrogenation of a Dihydronaphthalene Intermediate

| Starting Material | Catalyst | Reagent | Product |

|---|

Multi-Step Synthesis of Substituted this compound Analogues

The this compound core is a versatile building block for constructing more complex molecules. The bromine atom serves as a functional handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents onto the tetralin framework.

Construction of Complex Biphenyl-Substituted Systems

The synthesis of biphenyl-substituted tetrahydronaphthalenes is often accomplished using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction provides a powerful tool for forming carbon-carbon bonds between the brominated tetrahydronaphthalene scaffold and a biphenyl (B1667301) boronic acid derivative.

The general mechanism for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition : The palladium (0) catalyst reacts with the aryl halide (this compound) to form an organopalladium(II) complex. nih.gov

Transmetalation : The organopalladium(II) complex then reacts with a boronic acid derivative in the presence of a base. The organic group from the boron compound is transferred to the palladium center. nih.gov

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the final biphenyl-substituted product and regenerating the palladium (0) catalyst. nih.gov

This methodology allows for the efficient construction of complex molecular frameworks containing both the tetrahydronaphthalene and biphenyl motifs.

Table 2: Key Steps in Suzuki-Miyaura Coupling for Biphenyl Synthesis

| Step | Description |

|---|---|

| Oxidative Addition | A Pd(0) catalyst inserts into the carbon-bromine bond of the tetrahydronaphthalene ring. |

| Transmetalation | A biphenyl group from a boronic acid reagent is transferred to the palladium catalyst. |

| Reductive Elimination | The biphenyl and tetrahydronaphthyl groups couple, forming the final product and regenerating the Pd(0) catalyst. nih.gov |

Synthesis of Alkylated and Arylated Brominated Tetrahydronaphthalene Scaffolds

Beyond biphenyl systems, the this compound scaffold can be functionalized with a wide array of other alkyl and aryl groups. Transition metal-catalyzed cross-coupling reactions are central to these transformations, enabling the precise and efficient installation of various substituents.

For example, arylation can be achieved via reactions that form C-C bonds between the brominated scaffold and other aryl partners. These methods allow for the programmable and regioselective introduction of aryl groups, facilitating the synthesis of diverse, multiply arylated structures. rsc.org Similarly, alkylation can introduce C(sp³)-rich fragments to the core structure. Modern techniques, such as visible-light-mediated dual catalysis, can be employed for the coupling of various components to generate complex alkylated products. chemrxiv.org These strategies are fundamental for creating libraries of structurally diverse tetrahydronaphthalene derivatives for further investigation.

An aryl-brominated tetrahydronaphthalene variant can also be converted into a Grignard reagent. nih.gov This organomagnesium compound can then participate in nucleophilic addition reactions, although in some systems, this pathway can be inefficient, leading to product formation through alternative electrophilic aromatic substitution mechanisms mediated by magnesium(II). nih.govacs.org

Development of Amino-Functionalized Brominated Tetrahydronaphthalene Derivatives

The introduction of amino groups to the brominated tetrahydronaphthalene framework yields derivatives with distinct chemical properties. A prominent method for forming carbon-nitrogen bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction pairs an aryl halide with an amine in the presence of a base and a specialized phosphine (B1218219) ligand.

This reaction is highly versatile, accommodating a wide range of amine coupling partners, including primary and secondary amines, as well as anilines. The choice of ligand is critical for the reaction's success, influencing catalyst stability and reactivity. The ability to create amino-functionalized tetrahydronaphthalenes opens avenues for synthesizing compounds with potential applications in medicinal chemistry and materials science. For instance, polysubstituted tetrahydronaphthalene derivatives bearing sulfonamide groups have been prepared and investigated for their biological activities. nih.gov

Table 3: General Scheme for Buchwald-Hartwig Amination

| Reactant 1 | Reactant 2 | Catalyst | Ligand Type | Product |

|---|

Unable to Generate Article: Lack of Specific Research Data for this compound

Following a comprehensive search of scientific literature, it has been determined that there is insufficient specific, published data on the reactivity of this compound to fulfill the detailed requirements of the requested article. The instructions demand a thorough and scientifically accurate article focusing solely on this compound, complete with data tables and detailed research findings for a precise outline of reactions.

The extensive search did not yield specific examples, reaction conditions, or yield data for most of the outlined chemical transformations involving this compound. Specifically, the following sections could not be substantiated with the required level of detail:

Reactivity and Chemical Transformations of 2 Bromo 1,2,3,4 Tetrahydronaphthalene

Cross-Coupling Methodologies Utilizing the Bromo-Substituent

Nickel-Catalyzed Transformations:There is a lack of specific published research on Nickel-catalyzed reactions, such as Kumada or Negishi couplings, being performed on this particular compound.

While some information was found regarding the Buchwald-Hartwig amination on a complex steroidal structure containing the 2-bromo-tetrahydronaphthalene moiety, this single subsection is insufficient to construct the comprehensive article requested. beilstein-journals.org

Therefore, due to the absence of specific scientific literature for this compound's reactivity profile, the request cannot be completed as outlined.

Dehydrobromination Pathways to Aromatic and Unsaturated Systems

Dehydrobromination of 2-Bromo-1,2,3,4-tetrahydronaphthalene is a key reaction for introducing unsaturation, leading to the formation of dihydronaphthalene and fully aromatic naphthalene (B1677914) systems. This process is typically achieved through base-induced elimination.

The mechanism of dehydrobromination often follows the E2 (bimolecular elimination) pathway, where a base abstracts a proton from a carbon adjacent to the carbon bearing the bromine atom. For this reaction to occur efficiently, the hydrogen and the bromine atoms must be in an anti-periplanar (diaxial) conformation. The use of bulky bases can favor the formation of the less substituted alkene (Hofmann product), though the Zaitsev product (more substituted alkene) is often the major product with smaller, strong bases.

Upon elimination of hydrogen bromide (HBr), this compound can yield unsaturated intermediates. These intermediates can then undergo further reactions, such as additional bromination and subsequent elimination steps, to form more highly substituted aromatic compounds.

Formation of Dibromonaphthalenes

The synthesis of dibromonaphthalenes from this compound is a multi-step process. A potential pathway involves an initial dehydrobromination to form a brominated dihydronaphthalene intermediate. This intermediate can then be subjected to a bromination-dehydrobromination sequence.

One established method for creating dibromonaphthalenes starts with the photolytic bromination of tetralin, which can lead to tetrabrominated intermediates. Subsequent double dehydrobromination of these intermediates with a strong base like potassium tert-butoxide yields 1,4-dibromonaphthalene (B41722) in high yield. nih.gov While this specific pathway does not start with this compound, it demonstrates the feasibility of the bromination-dehydrobromination strategy to achieve aromatization and introduce a second bromine substituent.

A plausible synthetic route from this compound could be envisioned as follows:

Initial Dehydrobromination: Treatment with a base to form a bromodihydronaphthalene.

Second Bromination: Addition of Br₂ to the remaining double bond in the dihydronaphthalene intermediate.

Second Dehydrobromination: Aromatization through elimination of HBr to yield a dibromonaphthalene.

The final substitution pattern of the dibromonaphthalene would depend on the position of the double bond formed in the initial step and the regioselectivity of the subsequent bromination.

Generation of Tribromonaphthalenes

The formation of tribromonaphthalenes from this compound would require an even more extensive series of reactions involving repeated bromination and dehydrobromination steps. Research into the polybromination of naphthalene and its derivatives provides insight into these transformations. For instance, the treatment of a highly brominated tetrahydronaphthalene, trans,trans,trans-1,2,3,4,5-pentabromo-1,2,3,4-tetrahydronaphthalene, with potassium tert-butoxide results in the formation of 1,3,5-tribromonaphthalene in a 91% yield. beilstein-journals.org

This illustrates that a polybrominated, partially saturated naphthalene ring system can be effectively aromatized via base-induced elimination to produce tribromonaphthalenes. Therefore, a synthetic pathway starting from this compound would necessitate several additional bromination steps to increase the bromine substitution on the ring prior to the final dehydrobromination/aromatization step. Studies on the direct bromination of naphthalene using bromine over KSF clay have also yielded tribromonaphthalenes, such as 1,4,6-tribromonaphthalene. libretexts.org

Electrophilic and Radical Reactions on the Tetrahydronaphthalene Ring

The tetrahydronaphthalene ring system in this compound can undergo both electrophilic substitution on the aromatic portion and radical reactions on the aliphatic portion.

Further Bromination and Halogenation Studies

Further halogenation of this compound can occur at either the aromatic or the saturated ring, depending on the reaction conditions.

Electrophilic Aromatic Substitution: In the presence of a Lewis acid catalyst, electrophilic bromination will occur on the aromatic ring. The alkyl portion of the tetralin acts as an activating group, directing incoming electrophiles to the ortho (position 8) and para (position 5 or 6, depending on numbering) positions. Studies on the chlorination of tetralin have shown that the reactivity of the α-aryl position (adjacent to the fused ring) is enhanced. rsc.org The existing bromine on the aliphatic ring would have a minor deactivating inductive effect on the aromatic ring but would not significantly alter the directing effect of the alkyl portion. youtube.com Therefore, electrophilic bromination would be expected to yield primarily 5-bromo- and 8-bromo- substituted derivatives of the starting material.

Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide (NBS) with light or a radical initiator), substitution is favored at the benzylic positions (C1 and C4), which can stabilize a radical intermediate. atamanchemicals.com The C-H bonds at these positions are weaker than others on the aliphatic ring, making them more susceptible to hydrogen abstraction by a bromine radical.

| Reaction Type | Reagents | Expected Position of Substitution |

| Electrophilic Aromatic Bromination | Br₂, Lewis Acid (e.g., FeBr₃) | Aromatic ring (positions 5 and 8) |

| Radical Bromination | N-Bromosuccinimide (NBS), hv | Benzylic positions (C1 and C4) |

Radical-Mediated Functionalizations

The carbon-bromine bond in this compound can be cleaved homolytically to generate a carbon-centered radical at the 2-position. This radical can then participate in various functionalization reactions. Modern methods, particularly those involving visible-light photocatalysis, have made the generation of alkyl radicals from alkyl halides a mild and efficient process. researchgate.netrsc.org

Once the secondary alkyl radical is formed at the C2 position, it can undergo several transformations:

Addition to Alkenes: The radical can add to the double bond of an electron-deficient alkene in a Giese addition reaction. This forms a new carbon-carbon bond and generates a new radical, which can be quenched by a hydrogen atom donor to complete the reaction. rsc.org

Hydrogen Atom Abstraction: In the absence of other reaction partners, the generated radical can abstract a hydrogen atom from a donor molecule, leading to the formation of tetralin.

Cyclization: If an unsaturated moiety is present elsewhere in the molecule, intramolecular radical cyclization can occur to form new ring systems. stackexchange.com

The generation of the radical is often initiated by a photocatalyst that, in its excited state, can transfer an electron to the alkyl halide, leading to the cleavage of the C-Br bond. nih.govnih.gov

Rearrangement Reactions Involving Brominated Tetrahydronaphthalene Derivatives

Brominated tetrahydronaphthalene derivatives can undergo rearrangement reactions, typically proceeding through carbocation intermediates. The formation of a carbocation can be initiated by the departure of the bromide ion, a process often facilitated by a Lewis acid. organic-chemistry.org

If this compound is treated with a Lewis acid, a secondary carbocation would form at the C2 position. This relatively unstable secondary carbocation is susceptible to rearrangement to form a more stable carbocation. masterorganicchemistry.com Two primary rearrangement pathways are possible:

1,2-Hydride Shift: A hydrogen atom from an adjacent carbon (C1 or C3) can migrate with its pair of electrons to the C2 carbocation. A hydride shift from the benzylic C1 position would be particularly favorable as it would result in the formation of a more stable secondary benzylic carbocation. byjus.comlibretexts.org This rearranged carbocation could then be trapped by a nucleophile or undergo elimination.

1,2-Alkyl Shift: While less common than hydride shifts, if appropriate substitution patterns exist, an alkyl group could migrate. In the parent compound, this is not a primary pathway.

These types of rearrangements are known as Wagner-Meerwein rearrangements and are driven by the formation of a more thermodynamically stable intermediate. byjus.com The potential for such rearrangements is a key consideration in any reaction involving the generation of a carbocation from a brominated tetralin derivative.

| Starting Intermediate | Rearrangement Type | Resulting Intermediate | Driving Force |

| Secondary Carbocation (at C2) | 1,2-Hydride Shift (from C1) | Secondary Benzylic Carbocation (at C1) | Increased stability due to resonance with the aromatic ring |

| Secondary Carbocation (at C2) | 1,2-Hydride Shift (from C3) | Secondary Carbocation (at C3) | Less favorable, no significant stability gain |

Wagner-Meerwein Rearrangements

Wagner-Meerwein rearrangements are a class of carbocation-mediated reactions involving a 1,2-migration of a hydrogen, alkyl, or aryl group. libretexts.org Such rearrangements are driven by the formation of a more stable carbocation intermediate. youtube.com

In the case of this compound, the formation of a carbocation at the C-2 position is a key step for such rearrangements to occur. This can be induced under conditions that favor SN1-type reactions, such as solvolysis in a polar protic solvent (e.g., ethanol (B145695) or acetic acid). The initial heterolytic cleavage of the carbon-bromine bond results in a secondary carbocation.

This secondary carbocation (I) is positioned adjacent to a benzylic carbon (C-1). A 1,2-hydride shift from the C-1 position to the C-2 position leads to the formation of a significantly more stable tertiary benzylic carbocation (II). This increased stability is due to the resonance delocalization of the positive charge into the aromatic ring. The rearranged carbocation can then be trapped by a solvent molecule or another nucleophile to yield a rearranged product, such as a 1-substituted tetralin derivative. The driving force for this entire process is the thermodynamic stability of the resulting carbocation. youtube.com

Other Skeletal Rearrangements

Beyond the classic Wagner-Meerwein hydride shift, other skeletal rearrangements in the tetrahydronaphthalene system are plausible, particularly under forcing conditions or with specific substrates that can access alternative carbocation stabilization pathways. While specific examples involving this compound are not extensively documented, the general principles of carbocation chemistry suggest possibilities. libretexts.org

For instance, if the tetralin ring were appropriately substituted, an alkyl or aryl group could potentially migrate in a similar fashion to a hydride ion. These "Whitmore shifts" also proceed through the formation of the most stable carbocation intermediate possible. Ring-expansion or contraction reactions are other forms of skeletal rearrangements, though they are less likely in this specific system without the presence of adjacent strained rings or other activating features.

Functionalization of the Tetrahydronaphthalene Ring System via Organometallic Intermediates

The carbon-bromine bond in this compound provides a handle for the formation of highly reactive organometallic intermediates, which serve as powerful nucleophiles for carbon-carbon bond formation and other functionalization reactions.

Lithiation and Subsequent Functionalization

Treatment of this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, or with lithium metal can generate the corresponding organolithium species, 2-lithio-1,2,3,4-tetrahydronaphthalene. This reaction proceeds via lithium-halogen exchange or reductive lithiation. Similarly, reaction with magnesium metal in an ether solvent would produce the analogous Grignard reagent, (1,2,3,4-tetrahydronaphthalen-2-yl)magnesium bromide.

These organometallic reagents are potent nucleophiles and strong bases. The carbanionic carbon at the C-2 position can react with a wide array of electrophiles to introduce new functional groups onto the tetralin skeleton. The versatility of this approach allows for the synthesis of a diverse range of derivatives.

Table 1: Potential Functionalization Reactions of 2-Lithio-1,2,3,4-tetrahydronaphthalene Click on a row to view more details about the reaction.

| Electrophile | Reagent Example | Product Class |

|---|---|---|

| Carbon Dioxide | CO₂ | Carboxylic Acid |

|

Reaction Details: Quenching the organolithium reagent with solid carbon dioxide (dry ice) followed by an acidic workup yields 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. | ||

| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary Alcohols |

|

Reaction Details: Reaction with an aldehyde (e.g., benzaldehyde) produces a secondary alcohol, while reaction with a ketone (e.g., acetone) yields a tertiary alcohol. | ||

| Esters | Ethyl acetate (B1210297) | Tertiary Alcohols |

|

Reaction Details: Two equivalents of the organometallic reagent typically add to an ester, resulting in a tertiary alcohol after acidic workup. | ||

| Alkyl Halides | Methyl iodide | Alkylated Tetralins |

|

Reaction Details: In the form of a lithium dialkylcuprate (Gilman reagent), it can undergo coupling with other alkyl halides to form a new C-C bond. |

Cyanation Reactions

The introduction of a nitrile (-CN) group, or cyanation, is a valuable transformation in organic synthesis as the nitrile can be further hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups. For this compound, cyanation can be readily achieved through nucleophilic substitution. chemguide.co.uk

This reaction is typically performed by treating the bromo-compound with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetone. chemguide.co.ukchemguide.co.uk As this compound is a secondary alkyl halide, the reaction likely proceeds via an SN2 mechanism. chemguide.co.uk In this mechanism, the cyanide ion acts as a nucleophile, attacking the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry if the starting material is chiral. The C-Br bond breaks as the new C-CN bond forms in a single, concerted step. chemguide.co.uk

The resulting product is 1,2,3,4-tetrahydronaphthalene-2-carbonitrile. The choice of solvent is crucial, as using protic solvents like ethanol or water can lead to competing solvolysis reactions. chemguide.co.uk

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2,3,4-tetrahydronaphthalene-2-carbonitrile |

| 2-Lithio-1,2,3,4-tetrahydronaphthalene |

| (1,2,3,4-Tetrahydronaphthalen-2-yl)magnesium bromide |

| 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid |

| Acetone |

| Benzaldehyde |

| Ethyl acetate |

| Methyl iodide |

| n-Butyllithium |

| tert-Butyllithium |

| Sodium cyanide |

Stereochemical Aspects of 2 Bromo 1,2,3,4 Tetrahydronaphthalene in Synthesis and Reactivity

Enantioselective Synthetic Approaches to Chiral Derivatives

The enantioselective synthesis of chiral 2-substituted tetralin derivatives, including 2-Bromo-1,2,3,4-tetrahydronaphthalene, is a key challenge in asymmetric synthesis. While direct enantioselective bromination of 1,2,3,4-tetrahydronaphthalene (B1681288) at the C2 position is not a commonly reported strategy, several indirect methods can be envisaged, primarily involving the asymmetric reduction of a prochiral precursor or the use of chiral auxiliaries.

One of the most effective strategies involves the asymmetric reduction of 2-bromo-1-tetralone (B83307). Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity. rsc.org The resulting chiral 2-bromo-1-tetralol can then be further manipulated, for instance, by reductive dehydroxylation, to yield the desired enantiomer of this compound. The stereochemical outcome of the reduction is dictated by the specific enzyme used.

Another approach is the use of organocatalysis for the asymmetric α-bromination of 1-tetralone (B52770). Chiral amines, such as C2-symmetric diphenylpyrrolidine or imidazolidine (B613845) catalysts, have been successfully employed for the enantioselective α-bromination of aldehydes and ketones. nih.govrsc.org These catalysts activate the substrate towards electrophilic bromination by forming a chiral enamine intermediate, which then reacts with a bromine source like N-bromosuccinimide (NBS) from a sterically defined direction, leading to an enantioenriched product. The subsequent reduction of the carbonyl group would then lead to the diastereoselective formation of chiral this compound derivatives.

Furthermore, chiral auxiliaries can be employed. For instance, the reaction of 1-tetralone with a chiral hydrazine (B178648) can form a chiral hydrazone. Subsequent diastereoselective bromination at the α-position, followed by cleavage of the auxiliary, would yield an enantioenriched 2-bromo-1-tetralone, which can be converted to the target compound.

| Method | Precursor | Chiral Influence | Product |

| Enzymatic Reduction | 2-Bromo-1-tetralone | Ketoreductase (KRED) | Enantioenriched 2-bromo-1-tetralol |

| Organocatalytic Bromination | 1-Tetralone | Chiral amine catalyst | Enantioenriched 2-bromo-1-tetralone |

| Chiral Auxiliary | 1-Tetralone | Chiral hydrazine | Enantioenriched 2-bromo-1-tetralone |

Diastereoselective Reaction Pathways and Control

When a molecule already contains a stereocenter, the introduction of a new stereocenter can lead to the formation of diastereomers. In the context of this compound, reactions at adjacent positions or those that introduce a new chiral center are of interest for diastereoselective control.

For example, the reduction of a chiral, non-racemic 2-bromo-1-tetralone will lead to the formation of two diastereomeric 2-bromo-1-tetralols (cis and trans isomers). The stereochemical outcome of this reduction is influenced by the steric hindrance of the bromine atom and the trajectory of the hydride attack. Reagents like sodium borohydride (B1222165) may show some level of diastereoselectivity based on steric approach control.

Similarly, reactions involving the double bond of a precursor like 1,2-dihydronaphthalene (B1214177) can proceed with diastereoselectivity. For instance, the addition of bromine (Br₂) across the double bond would proceed via a bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs in an anti-fashion, leading to a trans-dibromide. If the starting dihydronaphthalene is chiral, this reaction will produce diastereomers.

The stereochemistry of the tetralin ring itself, which typically adopts a half-chair conformation, also plays a crucial role in directing the approach of reagents. nih.gov Axial and equatorial positions at the C2 carbon exhibit different steric environments, which can be exploited to achieve diastereoselectivity in substitution or elimination reactions. For instance, in an E2 elimination reaction, the bromine atom and the proton being eliminated must be in an anti-periplanar arrangement, a requirement that is conformation-dependent.

Chiral Resolution and Enantiomer Separation Techniques

For racemic mixtures of this compound, separation of the enantiomers is crucial for studying their individual properties and for applications where a single enantiomer is required. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. phenomenex.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of a wide range of chiral compounds, including halogenated molecules. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking. The differential stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation. For halogenated compounds, the nature of the halogen can influence the retention, with iodine generally leading to stronger interactions than bromine or chlorine. sigmaaldrich.com

Another approach is enzymatic kinetic resolution. Lipases are a class of enzymes that can selectively catalyze the acylation or hydrolysis of one enantiomer of a racemic alcohol or ester at a much faster rate than the other. mdpi.comnih.gov For example, a racemic mixture of 2-bromo-1-tetralol, a precursor to this compound, could be resolved using a lipase (B570770) in the presence of an acyl donor. This would result in the formation of an enantioenriched ester and the unreacted, enantioenriched alcohol. These two compounds can then be separated and the ester can be hydrolyzed to afford the other enantiomer of the alcohol.

| Technique | Principle | Application to this compound |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation of (R)- and (S)-2-Bromo-1,2,3,4-tetrahydronaphthalene |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction | Resolution of a racemic precursor, such as 2-bromo-1-tetralol |

Configurational Stability and Stereochemical Assignment

The configurational stability of the stereocenter at C2 in this compound is an important consideration. Under normal conditions, the C-Br bond is covalent and the stereocenter is stable. However, under certain reaction conditions, such as those favoring an SN1 mechanism or involving the formation of a carbocation intermediate, racemization can occur. The stability of a potential carbocation at the C2 position would be influenced by the electronic effects of the adjacent benzene (B151609) ring.

The absolute configuration of the enantiomers of this compound and its derivatives can be determined using a variety of spectroscopic and crystallographic techniques. X-ray crystallography of a single crystal of an enantioenriched sample or a derivative provides an unambiguous determination of the three-dimensional structure and thus the absolute configuration. nih.gov

Chiroptical methods such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are also powerful tools for assigning the absolute configuration in solution. nih.govnih.gov By comparing the experimentally measured CD or VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R or S enantiomer), the absolute configuration of the sample can be determined. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the presence of chiral shift reagents or after derivatization with a chiral agent, can also be used to distinguish between enantiomers and, in some cases, to assign the absolute configuration by analyzing the differential chemical shifts of the resulting diastereomeric species. researchgate.net The conformation of the tetralin ring, which is typically a half-chair, can also be elucidated from NMR coupling constants, providing further insight into the stereochemistry of the molecule. nih.gov

Spectroscopic Characterization in Academic Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Bromo-1,2,3,4-tetrahydronaphthalene, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental. While specific experimental data for this compound is not widely published, the expected spectral characteristics can be inferred from the analysis of related tetralin derivatives and fundamental principles of NMR.

The ¹H NMR spectrum of this compound is expected to provide key information about the number of different types of protons and their neighboring environments. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region, approximately between 7.0 and 7.4 ppm. The signals from the aliphatic protons on the saturated part of the molecule would be found in the upfield region.

The proton at the second position (C2), which is directly attached to the bromine atom, would be significantly deshielded and is expected to resonate at a lower field compared to the other aliphatic protons. The protons at the C1, C3, and C4 positions would exhibit complex splitting patterns due to spin-spin coupling with adjacent protons. For a related compound, dimethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate, the aromatic protons appear as doublets around δ 7.24 and δ 6.96 ppm, while the aliphatic protons are observed as a multiplet in the δ 2.82-3.13 ppm range acs.org.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H | ~ 7.0 - 7.4 | Multiplet |

| H-2 | Downfield (relative to other aliphatic H) | Multiplet |

Note: This table is based on theoretical predictions and data from analogous compounds.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons would resonate in the typical downfield region for benzene derivatives (around 120-140 ppm). The carbon atom bonded to the bromine (C2) would experience a direct electronic effect from the halogen, influencing its chemical shift. The other aliphatic carbons (C1, C3, C4) would appear at higher field strengths.

In a similar structure, dimethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate, the aromatic carbons show signals at δ 136.2, 132.9, 131.4, 130.3, 129.6, and 120.0 ppm. The aliphatic carbons resonate at δ 41.8, 41.7, 31.3, and 31.1 ppm acs.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C | ~ 120 - 140 |

| C-2 | Shift influenced by Bromine |

Note: This table is based on theoretical predictions and data from analogous compounds.

For chiral molecules like this compound, which has a stereocenter at the C2 position, advanced NMR techniques are crucial for determining the absolute and relative stereochemistry. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish through-space proximity between protons, which helps in elucidating the three-dimensional structure and conformation of the molecule.

Vibrational Spectroscopy: FT-IR and FT-Raman Analyses

The FT-IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its different bonds. The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring would be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹. The assignment of these vibrational modes is often aided by quantum chemical calculations researchgate.net.

An available FT-IR spectrum for this compound confirms the presence of these characteristic bands spectrabase.com.

Table 3: Key FT-IR Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | < 3000 |

| Aromatic C=C Stretch | 1400 - 1600 |

Note: This table is based on general spectroscopic principles and available spectral data.

The vibrational spectra can also provide insights into the conformation of the non-aromatic ring. The frequencies and intensities of certain vibrational modes can be sensitive to the puckering of the cyclohexene ring and the axial or equatorial position of the bromine substituent. For instance, the C-H bending modes in the fingerprint region can be indicative of the specific conformational isomer present. In studies of other tetralin derivatives, Raman spectroscopy has been used to identify different polymorphic forms and to study conformational changes induced by external factors like temperature and pressure.

Mass Spectrometry (MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental formula. This technique is indispensable in research settings for the definitive identification of newly synthesized compounds or for the verification of the composition of known substances.

For this compound, with a molecular formula of C₁₀H₁₁Br, HRMS can distinguish its exact mass from other compounds that may have the same nominal mass but different elemental compositions. The presence of bromine is particularly distinguishable due to its isotopic pattern (⁷⁹Br and ⁸¹Br), which results in a characteristic M+2 peak in the mass spectrum.

The theoretical exact mass of the two major isotopologues of this compound can be calculated and would be confirmed by HRMS analysis.

| Isotopologue | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| Containing ⁷⁹Br | C₁₀H₁₁⁷⁹Br | 210.0044 |

| Containing ⁸¹Br | C₁₀H₁₁⁸¹Br | 211.9993 |

This table presents the theoretical exact masses for the two primary isotopic forms of this compound.

Fragmentation Pattern Analysis

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion of a compound can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable information about the molecule's structure. While a detailed experimental fragmentation pattern for this compound is not widely published in publicly accessible academic literature, a theoretical fragmentation can be predicted based on the known fragmentation of similar structures, such as tetralin and brominated aromatic compounds.

Upon ionization, the this compound molecule (C₁₀H₁₁Br) will form a molecular ion [C₁₀H₁₁Br]⁺•. Key fragmentation pathways would likely include:

Loss of the Bromine Atom: A common fragmentation for halogenated compounds is the cleavage of the carbon-halogen bond. This would result in the loss of a bromine radical (•Br) to form a [C₁₀H₁₁]⁺ ion.

Benzylic Cleavage: The bond adjacent to the aromatic ring is a benzylic position and is prone to cleavage. This could lead to the loss of alkyl fragments from the tetralin ring structure.

Retro-Diels-Alder Reaction: The saturated ring of the tetralin structure can undergo a retro-Diels-Alder reaction, leading to the expulsion of a neutral molecule of ethene (C₂H₄).

Loss of HBr: Elimination of a hydrogen bromide (HBr) molecule is another possible fragmentation pathway.

The resulting fragments would be detected at specific mass-to-charge ratios (m/z), creating a unique mass spectrum that acts as a fingerprint for the compound.

| Proposed Fragment Ion | Molecular Formula of Fragment | Theoretical m/z | Possible Origin |

|---|---|---|---|

| [C₁₀H₁₁Br]⁺• | C₁₀H₁₁Br | 210/212 | Molecular Ion |

| [C₁₀H₁₁]⁺ | C₁₀H₁₁ | 131 | Loss of •Br |

| [C₈H₇]⁺ | C₈H₇ | 103 | Retro-Diels-Alder followed by loss of H |

| [C₇H₇]⁺ | C₇H₇ | 91 | Tropylium ion, a common fragment in aromatic compounds |

| [C₁₀H₁₀]⁺• | C₁₀H₁₀ | 130 | Loss of HBr |

This table outlines the predicted major fragments of this compound based on its chemical structure and the known behavior of similar compounds in mass spectrometry.

Computational and Theoretical Investigations of 2 Bromo 1,2,3,4 Tetrahydronaphthalene

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations are fundamental tools for understanding the molecular properties of compounds like 2-Bromo-1,2,3,4-tetrahydronaphthalene at the atomic level. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to predict various chemical and physical characteristics. DFT methods, for instance, are known for their balance of accuracy and computational efficiency, making them suitable for a wide range of molecular systems. Ab initio methods, while often more computationally intensive, can provide highly accurate results.

Geometry Optimization and Molecular Structure Prediction

A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. The optimization would reveal the conformation of the tetralin ring system and the orientation of the bromine substituent. Without specific studies, a data table of these parameters cannot be generated.

Harmonic Vibrational Frequency Calculations

Once the optimized geometry is obtained, harmonic vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The resulting theoretical infrared (IR) and Raman spectra serve as a "fingerprint" for the molecule, which can be compared with experimental spectroscopic data to confirm the structure. Each calculated frequency corresponds to a specific type of atomic motion, such as C-H stretching, C-C bond vibrations, or vibrations involving the C-Br bond. A detailed assignment of these vibrational modes for this compound is not available in the literature.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are governed by the arrangement and energies of its molecular orbitals. Frontier molecular orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Reactivity Prediction from Frontier Molecular Orbitals

The energies of the HOMO and LUMO and the gap between them are key indicators of a molecule's chemical reactivity and kinetic stability. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A small HOMO-LUMO gap generally suggests higher chemical reactivity. For this compound, the distribution of these orbitals would indicate the most likely sites for nucleophilic or electrophilic attack. Specific energy values and orbital visualizations for this compound have not been published.

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It helps to understand charge transfer, hyperconjugative interactions, and the nature of chemical bonds. For this compound, an NBO analysis would quantify the charges on each atom, revealing the effects of the electron-withdrawing bromine atom on the tetralin framework. This information is valuable for understanding intermolecular interactions and reactivity. However, a specific NBO analysis for this molecule is not documented in the searched literature.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule by calculating its polarizability and hyperpolarizability. The presence of a bromine atom and the aromatic ring in this compound might influence its NLO response. Theoretical calculations would be necessary to quantify these properties, but such studies for this specific compound are not currently available.

Thermodynamic Property Prediction and Analysis

Computational chemistry provides powerful tools for the prediction and analysis of the thermodynamic properties of molecules like this compound. These theoretical calculations are essential for understanding the stability, reactivity, and behavior of the compound under various conditions, especially when experimental data is scarce. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to determine these properties by solving the electronic structure of the molecule.

Entropy and Heat Capacity Calculations

The standard entropy (S°) and heat capacity (Cp) of a molecule are crucial thermodynamic parameters that describe its thermal energy distribution. These values can be computationally predicted by performing a vibrational frequency analysis. Once the vibrational frequencies of the molecule are calculated, statistical mechanics equations are used to determine the vibrational, rotational, and translational contributions to entropy and heat capacity.

Interactive Table: Experimental Thermodynamic Properties of 1,2,3,4-Tetrahydronaphthalene (B1681288) (Liquid Phase)

| Property | Value | Units | Temperature (K) |

|---|---|---|---|

| Standard Entropy (S°liquid) | 251.46 | J/mol·K | 298.15 |

Data sourced from the NIST Chemistry WebBook. nist.gov

The introduction of a bromine atom at the C2 position would be expected to increase both the entropy and heat capacity of the molecule relative to the unsubstituted tetralin. This is due to the increased mass and the introduction of additional low-frequency vibrations associated with the C-Br bond. Computational models would quantify these changes by incorporating the mass of the bromine atom and the calculated vibrational modes of the entire molecule.

Zero Vibrational Energy Determinations

The zero-point vibrational energy (ZPVE or ZPE) is the lowest possible energy that a quantum mechanical system may have; it is the energy of its ground state. This energy is a consequence of the Heisenberg uncertainty principle and is significant in the accurate calculation of reaction enthalpies and activation energies.

The ZPE can be calculated from the sum of the ground-state vibrational energies:

ZPE = (1/2) * Σ hνi

where h is Planck's constant and νi are the harmonic vibrational frequencies of the molecule. Computational chemistry software calculates these frequencies as part of a standard vibrational analysis. For more accurate determinations, anharmonic corrections are often applied.

Specific empirical formulas and computational methods have been developed to accurately calculate the ZPE for organobromine compounds. researchgate.netscholarsportal.info These studies have established contributions for the C-Br bond that can be incorporated into models to improve the correlation between calculated and experimental values. researchgate.netscholarsportal.info While a specific ZPE value for this compound is not published, it can be reliably predicted using computational methods like DFT (e.g., with the B3LYP functional) and ab initio (e.g., HF/6-31G*) calculations. scholarsportal.info

Conformational Analysis and Stability Studies

The non-aromatic portion of this compound is a six-membered ring, which, like cyclohexane, is not planar. Computational studies are vital for exploring the different possible conformations of this ring and determining their relative stabilities.

The tetralin ring system is known to adopt a half-chair conformation. nih.gov In this conformation, four of the carbon atoms lie in a plane, while the other two are puckered out of the plane. For this compound, the bromine substituent at the C2 position can occupy one of two primary positions: axial or equatorial.

Axial (a): The C-Br bond is oriented parallel to the principal axis of the ring.

Equatorial (e): The C-Br bond is oriented towards the periphery of the ring.

The relative stability of these two conformers is determined by steric interactions. Generally, for monosubstituted cyclohexanes, the equatorial conformer is more stable than the axial conformer to avoid unfavorable 1,3-diaxial interactions. utdallas.edu In the axial conformer of this compound, the bulky bromine atom would experience steric strain with the axial hydrogen atoms at the C4 position and potentially with the adjacent benzene (B151609) ring.

Computational methods can be used to calculate the energy difference (ΔG) between the axial and equatorial conformers. This energy difference, often referred to as the "A-value," quantifies the preference for the equatorial position. A larger A-value indicates a stronger preference for the equatorial conformation. The equilibrium population of each conformer can then be determined using the Boltzmann distribution.

Interactive Table: Conceptual Conformational Stability of this compound

| Conformer | Substituent Position | Key Steric Interactions | Relative Energy | Predicted Stability |

|---|---|---|---|---|

| A | Axial | 1,3-diaxial (Br ↔ H) | Higher | Less Stable |

Advanced Applications in Organic Synthesis and Materials Science Research

Role as Synthetic Intermediates and Building Blocks for Complex Molecular Architectures

The utility of 2-Bromo-1,2,3,4-tetrahydronaphthalene as a building block stems from the reactivity of its carbon-bromine bond. This bond can participate in a wide array of chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of various functional groups, enabling the synthesis of a multitude of more complex molecules.

The tetralin framework, the core of this compound, is a structural motif found in various fine chemicals. In the field of dye chemistry, naphthalene (B1677914) derivatives are crucial precursors to a wide range of dyestuffs, including many azo dyes and pigments. wikipedia.org Compounds such as 1-oxo-1,2,3,4-tetrahydronaphthalene (α-tetralone), which can be synthesized from tetralin, are known intermediates for dyes. google.com The bromo-functionality of this compound offers a synthetic handle to introduce auxochromic groups, such as amino or hydroxyl functions, which are essential for tuning the color and properties of dye molecules.

In fragrance research, substituted and bicyclic hydrocarbon ketones, including those with a tetralin-like structure, are an important class of compounds. nih.gov The synthesis of synthetic musk and other perfumery compounds often involves derivatives of tetrahydronaphthalene. The reactivity of this compound allows for its elaboration into more complex structures that could be investigated for unique olfactory properties.

The tetrahydronaphthalene core, often referred to as a "tetralin" scaffold, is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic pharmaceuticals. nih.gov Substituted tetralones, which are oxidized forms of tetralins, have been extensively studied and serve as building blocks for a variety of therapeutically relevant compounds. researchgate.neteurekaselect.com

The 2-bromo substituent on the tetralin ring is particularly valuable as it provides a key position for chemical modification. This allows for the creation of diverse libraries of compounds for drug discovery programs. Through fragment-based drug discovery (FBDD), small, simple molecules (fragments) are screened and then optimized into more potent lead compounds. nih.gov The tetralin scaffold itself can be considered a valuable fragment, and the bromine atom acts as a vector for synthetic growth. For instance, complex heterocyclic systems with demonstrated anticancer activity have been constructed using a tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine core, which is structurally related to the tetralin framework. rsc.org

| Therapeutic Area | Example or Application | Reference |

|---|---|---|

| Anticancer | Precursors for alkaloids with antitumor activity; dual topoisomerase-I/II inhibitors. | researchgate.netrsc.org |

| Antidepressant | Building blocks for antidepressant agents. | researchgate.neteurekaselect.com |

| Neurodegenerative Disease | Used in the synthesis of acetylcholinesterase inhibitors for Alzheimer's disease. | eurekaselect.com |

| Antibacterial / Antimalarial | Derivatives have shown activity against bacterial strains and malarial parasites. | researchgate.neteurekaselect.com |

Precursors for Polycyclic Aromatic Hydrocarbons and Related Architectures

Polycyclic aromatic hydrocarbons (PAHs) are compounds containing multiple fused aromatic rings. This compound is a direct precursor to substituted naphthalenes, which are the simplest PAHs. wikipedia.org This transformation is typically achieved by aromatization of the saturated ring, a process that can be accomplished via dehydrogenation. For example, the bromination of tetralin followed by dehydrobromination is a known route to produce dibromonaphthalene. cardiff.ac.uk

The presence of the bromine atom on the alicyclic ring of this compound allows for functionalization prior to or after aromatization. Aromatization of the parent compound yields 2-bromonaphthalene (B93597). The carbon-bromine bond in 2-bromonaphthalene is a versatile anchor for introducing a wide array of substituents onto the naphthalene core. google.com Modern synthetic methods, such as metal-catalyzed cross-coupling reactions, have made the synthesis of polysubstituted naphthalenes highly efficient and regioselective. researchgate.net This strategic placement of a bromine atom makes the compound a valuable starting material for accessing naphthalene derivatives that would be difficult to synthesize through direct electrophilic substitution on the naphthalene ring itself. nih.govnih.gov

The C-Br bond of 2-bromonaphthalene (derived from this compound) serves as a critical reaction point for constructing these complex functional systems. It enables the use of powerful synthetic tools to build extended π-conjugated systems.

| Reaction Type | Description | Application Area |

|---|---|---|

| Suzuki Coupling | Palladium-catalyzed cross-coupling of the C-Br bond with an organoboron reagent to form a C-C bond. | Organic electronics, fluorescent probes |

| Stille Coupling | Palladium-catalyzed cross-coupling with an organotin reagent. | Polymer synthesis, advanced materials |

| Sonogashira Coupling | Palladium- and copper-catalyzed coupling with a terminal alkyne to form a C-C triple bond. | Conjugated polymers, molecular wires |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a C-N bond by coupling with an amine. | Organic light-emitting diodes (OLEDs), charge-transport materials |

| Nucleophilic Aromatic Substitution (SNAr) | Replacement of the bromine atom with a potent nucleophile, often on an activated naphthalene ring. | Synthesis of NDI dyes and sensors |

Applications in Catalyst Development and Catalytic Processes

In modern catalysis, the performance of a catalyst is often dictated by the structure of the organic ligands coordinated to a metal center or by the architecture of a heterogeneous framework. While functionalized aromatic compounds are frequently used as building blocks for such catalysts, direct applications of this compound in this area are not extensively documented in the reviewed literature.

Theoretically, its structure could be incorporated into larger ligand systems. For example, bromo-aromatic compounds can serve as linkers in the synthesis of metal-organic frameworks (MOFs) or porous aromatic frameworks (PAFs), which have shown significant promise as heterogeneous catalysts. researchgate.netnih.gov A derivative of this compound could potentially be used to create a chiral or conformationally rigid ligand for asymmetric catalysis. However, based on available research, this remains a prospective area for future investigation rather than an established application.

Use in Chiral Catalysis Research

The rigid, fused-ring structure of the 1,2,3,4-tetrahydronaphthalene (B1681288) scaffold makes it a valuable target in the field of chiral catalysis. Research in this area often focuses on the asymmetric synthesis of tetralin derivatives, where the creation of specific stereoisomers is crucial for applications in pharmaceuticals and materials science. While this compound itself is not typically used as a catalyst, the development of catalytic methods to produce it and its derivatives in an enantiomerically pure form is an active area of investigation.

The synthesis of chiral tetrahydronaphthalene moieties has been documented, with specific configurations of the chiral carbon atoms being determined through crystallographic analysis. nih.gov The existence of specific enantiomers, such as (1S,2R)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol, highlights the focus on stereoselective synthesis in this chemical family. molbase.com

Research into the catalytic enantioselective synthesis of related small molecules provides insight into the methodologies that can be applied to the tetralin framework. For instance, highly enantiomerically enriched 2-bromo-2-nitroalkan-1-ols have been successfully prepared through a direct condensation reaction using a chiral copper(II) acetate (B1210297) and an amino pyridine (B92270) ligand catalyst. researchgate.net This demonstrates the utility of transition-metal catalysis in creating chiral centers adjacent to a bromine atom, a strategy directly applicable to the synthesis of chiral 2-bromotetralin derivatives. Furthermore, broader research into asymmetric synthesis, such as the use of 1,1'-binaphthyl derivatives in developing optical sensors and asymmetric catalysts, underscores the importance of chiral bicyclic structures in modern chemistry. frontiersin.org

Exploitation in Homogeneous and Heterogeneous Catalysis

Catalysis is broadly divided into two main categories: homogeneous, where the catalyst and reactants are in the same phase, and heterogeneous, where the catalyst exists in a different phase from the reactants. researchgate.net Both types of catalysis are relevant to the synthesis and application of this compound and its parent structure.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is typically a soluble species, such as a metal complex or a Lewis acid, in a liquid reaction medium. eolss.net An example relevant to the tetrahydronaphthalene core is the use of iron(III) chloride (FeCl₃), a Lewis acid, to catalyze the synthesis of functionalized tetrahydronaphthalenes from aryl ketone precursors. nih.gov This approach proceeds through a Friedel-Crafts alkylation mechanism, showcasing how homogeneous catalysts can efficiently construct the fundamental ring system. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysis often involves a solid catalyst with reactants in a liquid or gas phase, offering the significant advantage of easy catalyst separation and recycling. eolss.net In the context of related structures, chiral ruthenium catalysts immobilized on a solid support like silica (B1680970) have been developed for the asymmetric hydrogenation of imines to produce chiral amines. mdpi.com Such methodologies could potentially be adapted for the stereoselective reduction of precursors to this compound.

The table below summarizes the key distinctions between these catalytic approaches.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Phase | Catalyst and reactants in the same phase (e.g., liquid) | Catalyst and reactants in different phases (e.g., solid catalyst, liquid reactants) |

| Catalyst Separation | Often difficult and may require distillation or extraction | Simple, typically by filtration |

| Activity/Selectivity | Often high due to well-defined active sites | Can be influenced by surface area and diffusion limitations |

| Example | FeCl₃-catalyzed synthesis of tetralin rings nih.gov | Immobilized Ru catalysts for hydrogenation mdpi.com |

Development of Novel Synthetic Reagents and Methodologies

This compound is a versatile intermediate in the development of new synthetic methods. Its utility stems from the reactivity of the carbon-bromine bond, which can participate in a wide array of chemical transformations, including nucleophilic substitution and metal-catalyzed coupling reactions.

The development of novel, efficient protocols for synthesizing the tetrahydronaphthalene core is an ongoing research goal. Domino reactions, for example, have been employed to create complex tetrahydronaphthalene derivatives from simple starting materials in a single pot, offering a highly efficient synthetic route. acs.org Furthermore, specific functional groups can be introduced onto the tetralin skeleton, as seen in the reduction of 2-Bromo-3,4-dihydronaphthalen-1(2H)-one using sodium borohydride (B1222165) to yield 2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol (B11946111). chemicalbook.com This reaction demonstrates a methodology for installing a hydroxyl group adjacent to the bromine, creating a bifunctional molecule ready for further elaboration.

Contributions to Bromination and Halogenation Chemistry

The synthesis of this compound is intrinsically linked to the study of bromination and halogenation chemistry. Research into the regioselectivity of brominating the 1,2,3,4-tetrahydronaphthalene skeleton provides fundamental insights into electrophilic aromatic substitution and radical halogenation reactions.

Quantum chemical studies combined with experimental work have elucidated the preferred positions of bromination on related tetralone (1-oxo-1,2,3,4-tetrahydronaphthalene) precursors. researchgate.net These studies have shown that bromination can be directed to either the aromatic ring or the alicyclic (saturated) ring by carefully selecting the reaction conditions. For example, bromination at the α-methylene position (the C2 position) is a key step in accessing compounds like this compound. researchgate.net The choice of brominating agent, such as elemental bromine (Br₂) versus N-bromosuccinimide (NBS), can significantly influence the outcome and selectivity of the reaction, contributing to the broader understanding of halogenation mechanisms. masterorganicchemistry.com

Exploration in Material Science for Specific Properties

The tetrahydronaphthalene framework is a key structural motif in the design of functional materials. nih.gov Its rigid bicyclic structure provides a stable scaffold that can be functionalized to tune electronic and physical properties. As precursors to materials used in optoelectronics and organic semiconductors, tetralin derivatives are of significant interest. nih.gov

Compound Information

Q & A

Q. What synthetic methodologies are effective for introducing bromine into the tetrahydronaphthalene framework?

Bromination of 1,2,3,4-tetrahydronaphthalene derivatives can be achieved using N-bromosuccinimide (NBS) under controlled conditions. For example, aromatic bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalene with NBS yields a mixture of regioisomers (e.g., 6-bromo and 7-bromo derivatives), confirmed via H NMR analysis. However, chromatographic separation of isomers may require derivatization steps, such as conversion to tetralins using CuI and sodium methoxide . Alternative methods, like boron trifluoride-assisted bromination in dichloromethane under inert atmospheres, achieve high yields (92%) with minimal byproducts .

Q. How can gas chromatography (GC) and mass spectrometry (MS) be optimized for characterizing 2-bromo-tetrahydronaphthalene derivatives?

Non-polar columns (e.g., HP-1) under isothermal conditions (100°C) are effective for GC analysis, with Kovats retention indices aiding in compound identification. MS fragmentation patterns, particularly bromine isotope signatures (e.g., Br/Br), provide structural confirmation. NIST databases offer standardized retention indices and mass spectra for cross-referencing .

Q. What spectroscopic techniques are critical for confirming the regiochemistry of brominated tetrahydronaphthalenes?

H NMR is essential for distinguishing regioisomers: aromatic protons adjacent to bromine exhibit downfield shifts (~7.0–7.5 ppm), while coupling patterns in the aliphatic region (1.5–3.0 ppm) reveal the tetrahydro ring conformation. High-resolution MS and X-ray crystallography (for crystalline derivatives) further validate molecular geometry .

Q. What safety protocols are recommended for handling brominated tetrahydronaphthalenes?

Use inert atmospheres during synthesis to avoid side reactions. Personal protective equipment (gloves, goggles) and fume hoods are mandatory due to potential respiratory and dermal toxicity. Consult toxicological profiles from ATSDR or NIH RePORTER for hazard mitigation strategies .

Advanced Research Questions

Q. How can synthetic challenges in separating brominated regioisomers be addressed?